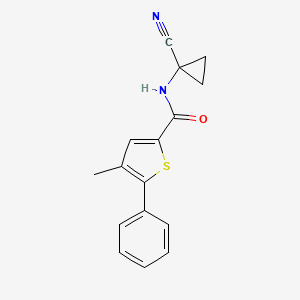
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide (CPMPTC) is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. CPMPTC belongs to the class of cyclopropyl-containing compounds, which have been shown to exhibit a range of biological activities, including antiviral, anticancer, and antibacterial properties.
科学的研究の応用
N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide has been studied for its potential applications in drug discovery and development. In particular, this compound has been shown to exhibit inhibitory activity against a range of enzymes, including proteases, kinases, and phosphodiesterases. These enzymes are known to play important roles in various disease states, including cancer, inflammation, and viral infections. Therefore, this compound has the potential to be developed into a therapeutic agent for the treatment of these diseases.
作用機序
The mechanism of action of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide is not fully understood, but it is thought to involve the inhibition of enzyme activity through binding to the active site of the enzyme. This binding prevents the enzyme from carrying out its normal function, leading to a decrease in the activity of the enzyme. The specific enzymes targeted by this compound and the exact binding mode of this compound to these enzymes are still being investigated.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in various cell lines and animal models. These effects include inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. This compound has also been shown to exhibit antiviral activity against several viruses, including HIV-1 and HCV. However, the exact mechanisms by which this compound exerts these effects are still being investigated.
実験室実験の利点と制限
One of the main advantages of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. Additionally, this compound exhibits a broad range of biological activities, making it a useful tool for investigating the roles of various enzymes in disease states. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide. One area of interest is the development of this compound as a therapeutic agent for the treatment of various diseases, including cancer, viral infections, and inflammation. Additionally, further investigation of the specific enzymes targeted by this compound and the exact binding mode of this compound to these enzymes could provide valuable insights into the mechanisms of enzyme activity and potential targets for drug development. Finally, the development of more efficient synthesis methods for this compound could facilitate the production of larger quantities of the compound for use in research and drug development.
合成法
The synthesis of N-(1-Cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide involves a multi-step process that starts with the reaction of 1-cyanocyclopropane with 4-methyl-5-phenylthiophene-2-carboxylic acid in the presence of a catalyst. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with an amine to yield this compound. The overall yield of this synthesis method is reported to be around 50%.
特性
IUPAC Name |
N-(1-cyanocyclopropyl)-4-methyl-5-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-11-9-13(15(19)18-16(10-17)7-8-16)20-14(11)12-5-3-2-4-6-12/h2-6,9H,7-8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLXKWLNIFOBDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)NC2(CC2)C#N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

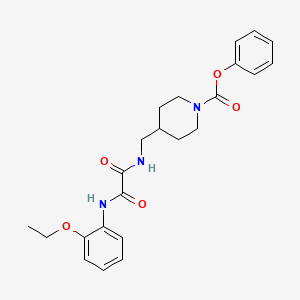
![7-(Bromomethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2529721.png)
![3-Methyl-2-[(1-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]pyridine](/img/structure/B2529722.png)
![N-(4-acetamidophenyl)-2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2529723.png)

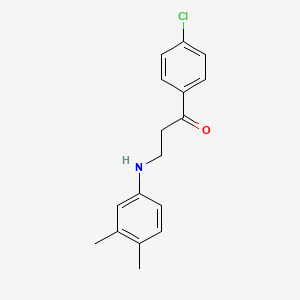
![4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl 3-methylbenzenecarboxylate](/img/structure/B2529726.png)
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2529729.png)
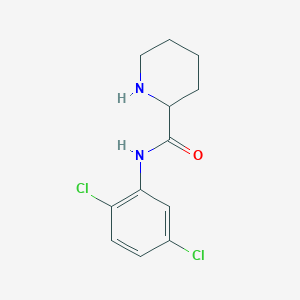
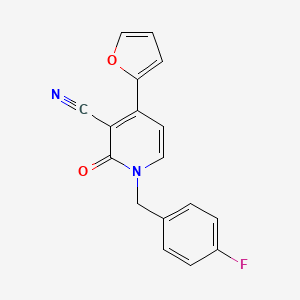
![6-(4-Chlorophenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529732.png)
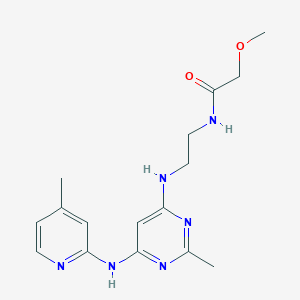
![N-(2,3-dimethylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2529741.png)
